molecular formula C7H12O2 B6154940 1-(oxolan-2-yl)cyclopropan-1-ol CAS No. 1248423-02-0

1-(oxolan-2-yl)cyclopropan-1-ol

Cat. No.: B6154940
CAS No.: 1248423-02-0
M. Wt: 128.17 g/mol
InChI Key: DBHVGVGDQCGXRF-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)cyclopropan-1-ol is a cyclic organic compound with the molecular formula C7H12O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Oxolan-2-yl)cyclopropan-1-ol can be synthesized through various methods. One common approach involves the cyclopropanation of oxolane derivatives. For example, the reaction of oxolane with cyclopropylmethyl bromide in the presence of a strong base like sodium hydride can yield this compound . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with oxolane derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

1-(Oxolan-2-yl)cyclopropan-1-ol has gained significant interest in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(oxolan-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for research .

Comparison with Similar Compounds

1-(Oxolan-2-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:

    Cyclopropylmethanol: Similar in structure but lacks the oxolane ring.

    Tetrahydrofuran: Contains the oxolane ring but lacks the cyclopropane moiety.

    Cyclopropylmethyl bromide: Used as a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and physical properties compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxolan-2-yl)cyclopropan-1-ol involves the conversion of a cyclopropane compound to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopropane", "2-oxolane", "Sodium hydride (NaH)", "Bromine (Br2)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Methanol (CH3OH)", "Diethyl ether (C2H5)2O" ], "Reaction": [ "Step 1: Bromination of cyclopropane with Br2 in the presence of NaH to form 1,1-dibromocyclopropane", "Step 2: Treatment of 1,1-dibromocyclopropane with NaOH to form cyclopropanol", "Step 3: Conversion of cyclopropanol to cyclopropanone by oxidation with HCl", "Step 4: Reduction of cyclopropanone to cyclopropanol using NaBH4", "Step 5: Formation of 2-oxolane by reaction of cyclopropanol with CH3COOH and CH3OH", "Step 6: Ring opening of 2-oxolane with NaOH to form 1-(oxolan-2-yl)propan-1-ol", "Step 7: Conversion of 1-(oxolan-2-yl)propan-1-ol to 1-(oxolan-2-yl)cyclopropan-1-ol by cyclization with HCl in the presence of (C2H5)2O" ] }

CAS No.

1248423-02-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(oxolan-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C7H12O2/c8-7(3-4-7)6-2-1-5-9-6/h6,8H,1-5H2

InChI Key

DBHVGVGDQCGXRF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2(CC2)O

Purity

95

Origin of Product

United States

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